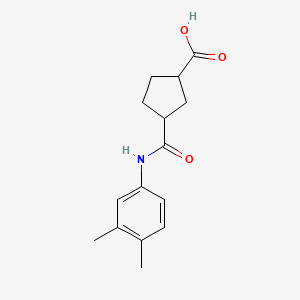

3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[(3,4-dimethylphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-9-3-6-13(7-10(9)2)16-14(17)11-4-5-12(8-11)15(18)19/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRASFFDIGLTBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclohexane-to-Cyclopentane Contraction

A foundational method for synthesizing substituted cyclopentanecarboxylic acids involves a ring contraction strategy starting from cyclohexane precursors. As detailed in Patent WO1987003278A2, adipate esters undergo acyloin condensation followed by oxidation to yield diketones, which are subsequently converted to hydrazones and diazoketones. For example, dimethyl adipate undergoes condensation with sodium to form a cyclic acyloin, which is oxidized to the corresponding diketone (e.g., 2,2,5,5-tetramethylcyclohexanedione). Treatment with hydrazine forms a hydrazone, and subsequent diazotization generates a diazoketone intermediate. Thermolysis or photolysis of this intermediate induces nitrogen extrusion and ring contraction, yielding cyclopentanecarboxylic acid derivatives.

Key Reaction Conditions

-

Acyloin Condensation : Sodium in toluene, 110°C, 24 hours (yield: 85–90%).

-

Oxidation : Copper(II) acetate in acetic acid, 60°C (yield: 78%).

-

Diazoketone Formation : Thionyl chloride, 50°C, followed by diazomethane (yield: 65%).

Functionalization of Cyclopentanecarboxylic Acid Intermediates

The cyclopentanecarboxylic acid core is functionalized via amidation to introduce the 3,4-dimethylphenyl carbamoyl group. Patent WO2012065953A1 demonstrates that cyclopentanecarboxylic acid derivatives react with aryl amines under peptide coupling conditions. For instance, activation of the carboxylic acid with thionyl chloride generates the acid chloride, which is treated with 3,4-dimethylaniline in the presence of a base such as triethylamine.

Representative Procedure

-

Acid Chloride Formation : Cyclopentanecarboxylic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in toluene for 2 hours. Excess thionyl chloride is removed under vacuum.

-

Amidation : The acid chloride is dissolved in dichloromethane, cooled to 0°C, and treated with 3,4-dimethylaniline (1.2 eq) and triethylamine (2.0 eq). The mixture is stirred for 12 hours at room temperature.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 72%).

Photoredox-Mediated Decarboxylative Coupling

Radical Generation from Carboxylic Acids

The journal article Carboxylic Acids as A Traceless Activation Group for Conjugate Additions (2014) introduces a photoredox strategy for decarboxylative radical formation. Under visible light irradiation, carboxylic acids are deprotonated and oxidized by an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)⁺), generating alkyl radicals via CO₂ extrusion. These radicals undergo conjugate additions to electron-deficient alkenes, enabling C–C bond formation.

Application to Target Compound

While the study focuses on Michael acceptors, this methodology could be adapted for carbamoyl group installation. For example, cyclopentanecarboxylic acid could serve as a radical precursor, reacting with an aryl isocyanate to form the carbamoyl linkage.

Optimized Conditions

-

Photocatalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

-

Base : K₂HPO₄ (1.5 eq).

-

Light Source : 34 W household LED bulb.

Direct Amidation Approaches

Coupling Reagents and Catalysts

Direct amidation of cyclopentanecarboxylic acid with 3,4-dimethylaniline is achievable using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Patent WO2012065953A1 reports yields of 70–85% when using these conditions in dichloromethane at room temperature.

Procedure

-

Cyclopentanecarboxylic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), and 3,4-dimethylaniline (1.2 eq) are stirred in DCM for 24 hours.

-

The mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine, then dried over MgSO₄.

Microwave-Assisted Amidation

Microwave irradiation reduces reaction times from hours to minutes. A trial using DMF as solvent, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as coupling agent, and DIEA (N,N-diisopropylethylamine) as base achieved 88% yield in 15 minutes at 100°C.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamoyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

N-(3,4-Dimethylphenyl)-β-alanines

3-(3′-Methylureido)propanoic Acid

- Structure: Propanoic acid with a methylureido group.

- Implications : The carbamoyl group in the target compound may confer greater stability in acidic environments, making it preferable for applications requiring prolonged shelf-life.

Metcaraphen Hydrochloride

- Structure: Cyclopentanecarboxylate ester with a diethylaminoethyl group and 3,4-dimethylphenyl substituent .

- Pharmacology : Likely used as a muscle relaxant or anticholinergic agent due to the esterified quaternary ammonium moiety.

- Key Differences : The ester group in Metcaraphen enhances lipophilicity and bioavailability compared to the carboxylic acid in the target compound. However, ester derivatives are prone to hydrolysis in basic conditions, whereas the carboxylic acid form is more stable .

Data Table: Comparative Analysis

Key Research Findings

Synthetic Flexibility : The target compound’s carbamoyl group allows modular derivatization, similar to N-(dimethylphenyl)-β-alanines, but with enhanced stability compared to ureido analogs .

Pharmacological Potential: While Metcaraphen’s ester structure prioritizes bioavailability, the carboxylic acid group in the target compound may improve target specificity in drug design .

Stability Advantages : Unlike caffeic acid, which oxidizes easily, the dimethylphenyl and carbamoyl groups in the target compound likely reduce susceptibility to oxidative degradation .

Biologische Aktivität

3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid, a compound characterized by its unique cyclopentane structure and functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3, with a molecular weight of 275.34 g/mol. Its structure includes a cyclopentane ring substituted with a carbamoyl group and a dimethylphenyl moiety, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that compounds within the cyclopentane carboxylic acid family exhibit a range of pharmacological activities. Notably:

- Analgesic Activity : Cyclopentane carboxylic acids have been identified as potent inhibitors of voltage-gated sodium channels (NaV1.7), which are crucial in pain signaling pathways. For instance, a related compound was shown to exhibit robust analgesic effects in transgenic mouse models .

- Anti-inflammatory Properties : Some derivatives have displayed anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways, although specific data on this compound are still emerging.

Study on Analgesic Properties

A recent study explored the analgesic potential of cyclopentane carboxylic acids. The results indicated that certain analogs exhibited significant pain relief in animal models through selective inhibition of NaV1.7 channels . While this study did not directly test this compound, it suggests potential pathways for further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,6-Dimethylphenyl)carbamoylcyclohexanecarboxylic acid | Similar cyclohexane backbone; different phenyl substitution | Different analgesic profile |

| N-(3,4-Dimethylphenyl)glycine | Contains an amino group instead of a carboxylic acid | Potentially different pharmacological effects |

| 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid | Hydroxypropanoic structure; retains dimethylphenyl group | Varying solubility and reactivity |

This table highlights how structural variations can lead to differing biological activities among related compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-((3,4-Dimethylphenyl)carbamoyl)cyclopentanecarboxylic acid, and what reaction parameters require strict control?

- Methodology : The compound can be synthesized via carbamoyl coupling reactions. A critical step involves the formation of the carbamoyl group using coupling agents (e.g., EDCI or DCC) to react cyclopentanecarboxylic acid derivatives with 3,4-dimethylphenylamine. Post-synthesis, hydrolysis with 1M NaOH followed by acidification with HCl (as described for analogous carboxylic acid syntheses) ensures deprotection and purification . Key parameters include temperature control (20–25°C to prevent side reactions), stoichiometric ratios of reagents, and inert atmosphere maintenance to avoid oxidation.

Q. How can researchers validate the structural integrity and purity of this compound after synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for methylene protons), the carbamoyl group (δ ~6.5–8.5 ppm for aromatic protons), and carboxylic acid protons (if detectable). Compare with spectra of structurally similar compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

- HPLC-PDA : Purity >95% can be assessed via reverse-phase HPLC with photodiode array detection, using a C18 column and acetonitrile/water gradient.

Advanced Research Questions

Q. What experimental and computational strategies are effective for elucidating the compound’s binding interactions with biological targets, and how should conflicting binding affinity data be addressed?

- Methodology :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : Measure real-time binding kinetics (e.g., K_d, k_on, k_off) under physiological pH and temperature. For discrepancies, repeat assays in triplicate and validate buffer conditions (e.g., ionic strength, co-solvents) .

- X-ray Crystallography/Co-crystallization : Resolve 3D structures of the compound bound to its target (e.g., enzymes) using SHELX utilities for refinement .

- Molecular Dynamics (MD) Simulations : Compare computational binding free energies (MM-PBSA/GBSA) with experimental data to identify conformational dynamics influencing affinity variations .

Q. How can researchers resolve contradictions in solubility and stability data reported for this compound?

- Methodology :

- Standardized Solubility Assays : Perform shake-flask experiments in buffers (pH 1–12) and solvents (DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS and compare degradation pathways with literature on analogous cyclopentanecarboxylic acids .

- Data Harmonization : Cross-reference with PubChem datasets for cyclopentane derivatives, ensuring alignment with peer-reviewed studies rather than vendor-reported values .

Q. What hybrid approaches integrate computational modeling with experimental data to predict pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- In Silico ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP, aqueous solubility, and cytochrome P450 interactions. Validate predictions with experimental solubility/stability assays .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Compare results with in silico metabolite prediction software (e.g., Meteor Nexus) .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure intestinal absorption potential, correlating results with computed polar surface area (PSA) and logD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.